molecular formula C17H17N3O2S B11245407 Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B11245407
M. Wt: 327.4 g/mol
InChI Key: DZXFJRALBXDQRV-UHFFFAOYSA-N
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Description

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core substituted with a furan-2-carbonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-1,3-BENZOTHIAZOLE is unique due to its specific combination of the benzothiazole core and the furan-2-carbonyl piperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H17N3O2S/c1-12-4-2-6-14-15(12)18-17(23-14)20-9-7-19(8-10-20)16(21)13-5-3-11-22-13/h2-6,11H,7-10H2,1H3

InChI Key

DZXFJRALBXDQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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